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molecular formula C12H14N4O4 B1323248 tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate CAS No. 574729-25-2

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Cat. No. B1323248
M. Wt: 278.26 g/mol
InChI Key: IDUMSXVATBQARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041687B2

Procedure details

Dimethylaminopyridine (4 g, 36 mmol) was added to a solution of 5-nitro-1H-indazol-3-ylamine (32.2 g, 181 mmol), tert-butyldicarbonate (39.4 g, 181 mmol) and triethylamine (25 mL, 181 mmol) in THF (1 L) at room temperature under nitrogen. After stirring for 30 minutes, the reaction mixture was concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The layers were separated and the organic phase washed with brine, dried (MgSO4), and concentrated to an orange solid. Recrystallisation from ethyl acetate provided the title product as a yellow solid (25 g, 50%). 1H NMR (400 MHz, DMSO) 1.60 (9H, s), 6.75 (2H, brs), 8.10 (1H, d), 8.36 (1H, d), 8.96 (1H, s); MS (ES−) m/e=277.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
tert-butyldicarbonate
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
CN(C1C=CC=CN=1)C.[N+:10]([C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][N:17]=[C:16]2[NH2:22])([O-:12])=[O:11].[C:23]([O:27][C:28](OC([O-])=O)=[O:29])([CH3:26])([CH3:25])[CH3:24].C(N(CC)CC)C>C1COCC1>[C:23]([O:27][C:28]([N:18]1[C:19]2[C:15](=[CH:14][C:13]([N+:10]([O-:12])=[O:11])=[CH:21][CH:20]=2)[C:16]([NH2:22])=[N:17]1)=[O:29])([CH3:26])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
32.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)N
Name
tert-butyldicarbonate
Quantity
39.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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